1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
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Description
1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study explored the synthesis of new pyridine derivatives, including compounds similar in structure to the one , and evaluated their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
- Another research synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for similar compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Capillary Electrophoresis for Quality Control
- The capillary electrophoretic separation of imatinib mesylate and related substances was developed, including compounds structurally related to the query. This method is promising for the quality control of pharmaceutical compounds, indicating its utility in pharmaceutical analysis (Ye, Huang, Li, Xiang, & Xu, 2012).
Biological Evaluation as Anti-Inflammatory Agents
- Research on the synthesis and biological evaluation of some piperazine derivatives for anti-inflammatory activity showcases the potential therapeutic applications of such compounds in treating inflammatory conditions (Patel, Karkhanis, & Patel, 2019).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-16-13-20(26-7-5-25(2)6-8-26)24-22(23-16)28-11-9-27(10-12-28)21(29)17-3-4-18-19(14-17)31-15-30-18/h3-4,13-14H,5-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQJCDMYJZGTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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